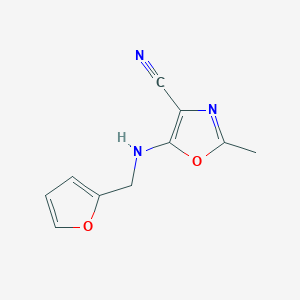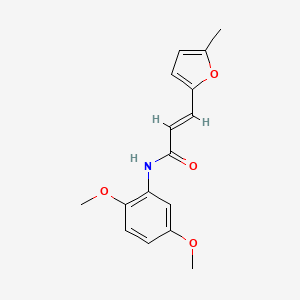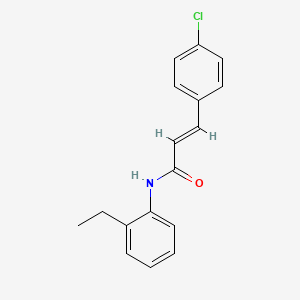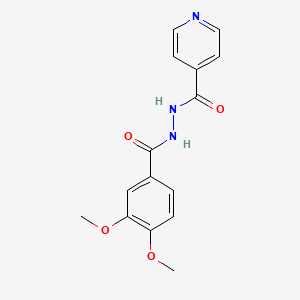![molecular formula C21H26N2O2 B5574126 N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5574126.png)
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enamine Chemistry
Enamine chemistry plays a crucial role in the synthesis and reactions of complex organic compounds. A study by Hickmott and Sheppard (1972) explored the reaction of αβ-unsaturated acid chlorides with tertiary enamino-ketones and esters, resulting in various cyclohexenones and acetophenone derivatives. This research highlights the utility of enamino compounds in synthesizing heterocyclic structures, which are fundamental in developing pharmaceuticals and agrochemicals (Hickmott & Sheppard, 1972).
Anticonvulsant Activity
Lambert et al. (1995) synthesized two new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrating significant anticonvulsant activity superior to phenytoin in electroshock seizure tests. This research underscores the potential of benzamide derivatives in developing new anticonvulsant drugs (Lambert et al., 1995).
Polymer Chemistry
In polymer chemistry, Kobayashi et al. (1999) reported on the stereospecific anionic polymerization of N,N-dialkylacrylamides, including N-acryloylmorpholine, to produce polymers with varied configurations. This study illustrates the versatility of acrylamides in creating polymers with specific structural properties, useful in materials science and biomedical applications (Kobayashi et al., 1999).
Photoinitiation in Polymerization
Bütün, Armes, and Billingham (2001) investigated the selective quaternization of diblock copolymers containing 2-(dimethylamino)ethyl methacrylate (DMA) and 2-(N-morpholino)ethyl methacrylate (MEMA), leading to novel cationic diblock copolymers. These copolymers exhibit reversible micellization in aqueous media, highlighting the application of benzamide derivatives in designing advanced materials for drug delivery systems (Bütün, Armes, & Billingham, 2001).
Crystal Engineering
In the field of crystal engineering, Arora and Pedireddi (2003) synthesized supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules, including morpholine derivatives. This study showcases the role of morpholine and its derivatives in forming complex crystal structures with potential applications in molecular electronics and photonics (Arora & Pedireddi, 2003).
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-4-5-19(14-16(15)2)17(3)22-21(24)18-6-8-20(9-7-18)23-10-12-25-13-11-23/h4-9,14,17H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDIQUJIOLRTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one](/img/structure/B5574045.png)





![8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5574088.png)
![2-amino-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5574092.png)

![3-(2,5-dioxo-4-imidazolidinyl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylpropanamide](/img/structure/B5574100.png)
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5574104.png)


![2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5574116.png)
